Barium cinnamate
Description
Historical Perspectives on Cinnamate (B1238496) Chemistry and Barium Compounds
The study of barium cinnamate is rooted in two distinct historical streams of chemical investigation: the chemistry of cinnamates and the study of barium and its compounds.
Cinnamic acid, the organic precursor to cinnamate, is an unsaturated carboxylic acid that occurs naturally in various plants, including the oil of cinnamon and balsams like storax. wikipedia.org Its chemistry has been of interest for centuries due to its presence in fragrances and its role as a precursor in the synthesis of other organic compounds, such as flavorings and synthetic indigo. wikipedia.org Cinnamic acid and its esters (cinnamates) are central intermediates in the biosynthesis of a vast array of natural products, including flavonoids and lignols. wikipedia.org The development of synthetic methodologies to create cinnamic acid derivatives has been a significant focus in organic chemistry, driven by their applications in the pharmaceutical and chemical industries. beilstein-journals.org
The element barium was first isolated by Sir Humphry Davy in 1808. Its compounds, such as barium sulfate (B86663) and barium carbonate, have long been used in various industrial applications, from pigments and fillers to specialized glass manufacturing. In materials science, barium-containing compounds are crucial; for instance, barium titanate is a key ferroelectric material used in capacitors and transducers. osf.io The exploration of barium compounds has often focused on their structural and thermal properties, including the thermal decomposition pathways that can lead to the formation of barium oxide or barium carbonate. osf.ioscirp.org The convergence of these two fields—the rich organic chemistry of cinnamates and the inorganic and materials chemistry of barium compounds—provides the foundation for the investigation of this compound.
Significance and Research Landscape of Metal Cinnamates in Advanced Materials Science
Metal cinnamates, as a class of compounds, have garnered attention in materials science for several reasons. They often serve as convenient precursors for the synthesis of technologically important materials, such as metallic composite oxides. scirp.org The thermal decomposition of metal carboxylates, including cinnamates, provides a route to produce finely divided metal oxides or carbonates with controlled purity and morphology. unesp.brscielo.br
The research landscape includes the synthesis and characterization of cinnamates of various metals, including cobalt, nickel, and copper, to study their magnetic, spectral, and thermal properties. unesp.brscielo.br These studies contribute to a fundamental understanding of how the metal ion interacts with the cinnamate ligand and how these interactions influence the properties of the resulting compound. Furthermore, the π-conjugated system of the cinnamate ligand can impart specific electronic or optical properties to the material, opening up potential applications. The incorporation of such ligands into metal-organic frameworks (MOFs) or coordination polymers is an active area of research, aiming to create materials with tailored functionalities for catalysis, gas storage, or sensing. researchgate.netresearchgate.net
Academic Context and Scope of this compound Investigations
The academic investigation of this compound specifically has focused on its synthesis, characterization, and thermal behavior as part of a systematic study of alkaline earth metal cinnamates. unesp.brscielo.br Research in this area aims to understand how properties evolve within a group of related compounds (e.g., magnesium, calcium, strontium, and barium cinnamates).
A key method for synthesizing this compound involves the reaction of an aqueous suspension of barium carbonate with a slight excess of cinnamic acid. The mixture is heated to drive the reaction to completion, filtered, and dried to yield the solid compound. unesp.brscielo.br
Characterization studies have established the general formula of the hydrated compound as Ba(C₉H₇O₂)₂·3H₂O. unesp.br X-ray diffraction (XRD) powder patterns have shown that this compound possesses a crystalline structure and is isomorphous with the corresponding strontium compound. unesp.br
The primary focus of research on this compound has been its thermal decomposition. Techniques such as thermogravimetry (TG), derivative thermogravimetry (DTG), and differential scanning calorimetry (DSC) have been employed to study the dehydration and subsequent breakdown of the compound in a controlled atmosphere. unesp.brscielo.br These investigations reveal a multi-step decomposition process, starting with the loss of water molecules, followed by the decomposition of the anhydrous cinnamate to form barium carbonate as a stable intermediate, which finally decomposes to barium oxide at higher temperatures. unesp.brresearchgate.net
The data gathered from these studies provide insight into the thermal stability of the compound and the nature of its decomposition products.
Data on this compound
The following tables summarize key analytical and thermal decomposition data for this compound as reported in scientific literature.
Table 1: Analytical and Thermoanalytical Data for this compound unesp.br
| Property | Value |
| General Formula | Ba(C₉H₇O₂)₂·3H₂O |
| Water Content (TG) | 10.03% |
| Metal Content (EDTA) | 25.40% |
| Metal Content (TG) | 25.50% |
Table 2: Thermal Decomposition Steps of this compound in Air unesp.brresearchgate.net
| Step | Temperature Range (°C) | Mass Loss (TG) | Events |
| 1 | 50-130 | 10.03% | Dehydration (loss of 3 H₂O) |
| 2 | 300-530 | 45.33% | Decomposition of anhydrous salt |
| 3 | > 900 | 8.17% | Decomposition of barium carbonate to barium oxide |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
23588-87-6 |
|---|---|
Molecular Formula |
C18H14BaO4 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
barium(2+);(E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/2C9H8O2.Ba/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; |
InChI Key |
KCBWDPZQPRKSRE-RWUXNGIBSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Ba+2] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of Barium Cinnamate Systems
Advanced Elemental and Compositional Analysis Techniques
To confirm the elemental composition and stoichiometry of barium cinnamate (B1238496), several advanced analytical techniques are employed. These methods provide quantitative data on the presence of barium and other constituent elements.
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a non-destructive analytical technique used for the elemental analysis of a sample. wikipedia.org It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.orgoxinst.com When a sample is bombarded with a high-energy electron beam, atoms are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is specific to the elements present, allowing for their identification and quantification. researchgate.net
In the analysis of barium cinnamate, an EDX spectrum would be expected to show distinct peaks corresponding to Barium (Ba), Carbon (C), and Oxygen (O). The relative intensities of these peaks can be used to determine the atomic and weight percentages of each element, thereby confirming the stoichiometry of the compound. For instance, analysis of other barium-containing materials, such as barium titanate, has successfully utilized EDX to quantify the elemental composition. researchgate.net
Table 3: Representative EDX Data for this compound (Note: This table represents theoretical values based on the chemical formula Ba(C₉H₇O₂)₂ and serves as an example of expected EDX results.)
| Element | Weight % (Theoretical) | Atomic % (Theoretical) |
| Carbon (C) | 49.39 | 58.11 |
| Oxygen (O) | 14.60 | 12.11 |
| Barium (Ba) | 36.01 | 29.78 |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. researchgate.netchemicalbook.com The sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy can be determined. This binding energy is characteristic of the element and its oxidation state. xpsdatabase.net
For this compound, XPS analysis would provide information on the chemical states of barium, oxygen, and carbon. The Ba 3d core level spectrum is expected to show two peaks, Ba 3d₅/₂ and Ba 3d₃/₂, corresponding to the Ba²⁺ state. Studies on simple barium compounds like BaO and BaCO₃ show the Ba 3d₅/₂ peak in the range of 779-780 eV. xpsdatabase.netescholarship.org The O 1s spectrum would reveal information about the oxygen atoms in the carboxylate group, with binding energies typically around 531-532 eV. The C 1s spectrum would be more complex, with components corresponding to the carbons in the phenyl ring, the vinyl group, and the carboxylate group.
Table 4: Expected XPS Binding Energies for this compound (Note: Binding energies are based on data from analogous barium compounds and functional groups.)
| Element | Core Level | Predicted Binding Energy (eV) | Inferred Chemical State |
| Barium | Ba 3d₅/₂ | 779.0 - 780.5 | Ba²⁺ |
| Oxygen | O 1s | 531.0 - 532.5 | Carboxylate (O-C=O) |
| Carbon | C 1s | ~284.8 | Phenyl, Vinylic (C-C, C-H) |
| Carbon | C 1s | ~288.5 | Carboxylate (O-C=O) |
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a highly sensitive technique used for the determination of trace to major concentrations of elements in a sample. nih.gov The sample, typically in a liquid form, is introduced into an argon plasma, which excites the atoms and ions, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.
ICP-OES is a standard method for the accurate quantification of barium in various matrices. cdc.govwho.int To analyze a this compound sample, it would first be digested, usually in acid, to bring the barium into solution. The solution is then introduced into the plasma, and the emission from the excited barium atoms is measured. Barium has several prominent emission lines, with 455.403 nm being one of the most commonly used for analysis due to its high intensity and relative freedom from spectral interferences. nih.govoup.com This technique allows for a precise determination of the barium content in the compound, serving as a crucial quality control measure. oup.comresearchgate.net
Table 5: ICP-OES Analytical Parameters for Barium Determination
| Parameter | Value/Description |
| Analyte | Barium (Ba) |
| Recommended Wavelength | 455.403 nm |
| Sample Preparation | Acid digestion of the solid this compound sample |
| Typical Detection Limits | ppb (µg/L) range |
Structural Analysis and Polymorphism of Barium Cinnamate
Crystallographic Determination of Barium Cinnamate (B1238496) Structures
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid. uhu-ciqso.escarleton.edu This technique involves directing a beam of X-rays onto a single, well-ordered crystal of barium cinnamate. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, allows for the precise calculation of bond lengths, bond angles, and the three-dimensional packing of the barium cations and cinnamate anions.
While specific single-crystal X-ray diffraction data for this compound is not widely available in the reviewed literature, related studies on other metal cinnamates and barium-containing coordination polymers provide a framework for understanding its likely structural motifs. For instance, studies on copper(II) cinnamate complexes reveal dimeric structures where the cinnamate ligands bridge metal centers. researchgate.net Similarly, research on barium-containing polymers, such as a 3-D barium(II)/iron(III)-oxalate polymer, demonstrates the capacity of the large barium ion to accommodate high coordination numbers, often bridged by organic ligands and water molecules to form complex three-dimensional networks. scirp.org It is plausible that this compound adopts a polymeric structure where the cinnamate anions bridge the barium centers, satisfying their coordination spheres. The large size of the Ba²⁺ ion could lead to a high coordination number, potentially involving interactions with the carboxylate group and the phenyl ring of the cinnamate ligand.
The PXRD patterns revealed that the prepared this compound was crystalline. unesp.br Furthermore, a comparative analysis of the PXRD data for magnesium, calcium, strontium, and barium cinnamates showed that the strontium and barium compounds are isomorphous, meaning they possess the same crystal structure. unesp.br This isomorphism suggests that the larger ionic radii of strontium and barium, relative to magnesium and calcium, dictate a similar packing arrangement for their respective cinnamates. The thermal decomposition of these compounds was also studied, with the final residue for this compound being barium carbonate (BaCO₃), formed after the loss of water and the decomposition of the organic ligand. scielo.brresearchgate.netosf.io
| Compound | General Formula | Crystallinity | Isomorphism |
| Magnesium Cinnamate | Mg(C₉H₇O₂)₂·2H₂O | Crystalline | - |
| Calcium Cinnamate | Ca(C₉H₇O₂)₂·4H₂O | Crystalline | - |
| Strontium Cinnamate | Sr(C₉H₇O₂)₂·0.8H₂O | Crystalline | Isomorphous with this compound |
| This compound | Ba(C₉H₇O₂)₂·3H₂O | Crystalline | Isomorphous with Strontium Cinnamate |
Single-Crystal X-ray Diffraction Studies for Atomic Arrangement
Microscopic and Morphological Characterization of this compound Materials
Electron microscopy techniques provide direct visualization of the surface topography and nanoscale features of materials, offering insights into their morphology that complement crystallographic data.
Scanning electron microscopy (SEM) is a powerful tool for examining the surface features and morphology of solid materials at the micro- and nanoscale. ciqtekglobal.com While specific SEM images of this compound are not readily found in the surveyed literature, studies on related barium compounds, such as barium sulfate (B86663) (BaSO₄) and barium titanate (BaTiO₃), demonstrate the utility of SEM in characterizing crystal morphology. mdpi.comresearchgate.netresearchgate.net For instance, SEM studies on precipitated barite (BaSO₄) have revealed a variety of crystal habits, including rosettes and well-rounded spherical crystals, depending on the precipitation conditions. mdpi.com In the context of this compound, SEM would be invaluable for visualizing the size, shape, and surface texture of its crystals, which could be influenced by the synthesis method (e.g., precipitation, evaporation). This morphological information is crucial for understanding the material's physical properties and for quality control in its synthesis.
Transmission electron microscopy (TEM) offers even higher resolution than SEM, enabling the visualization of nanoscale features, including the internal structure and crystal lattice of materials. nih.gov For materials like this compound, TEM could be used to identify dislocations, stacking faults, and other crystalline defects. It can also be employed to characterize the morphology of nanocrystalline this compound. Although specific TEM studies on this compound were not identified, research on other barium-containing nanomaterials, such as barium cerate, highlights the capability of TEM to analyze grain boundaries and the distribution of constituent ions at the nanoscale. researchgate.net Such analyses would be beneficial in understanding the structure-property relationships in nanoscale this compound materials.
Scanning Electron Microscopy (SEM) for Surface Topography
Polymorphism Studies in Metal Cinnamate Frameworks, Including this compound
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure or crystalline form. dntb.gov.uaacs.org This phenomenon is of significant interest in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical and chemical properties. The study of polymorphism in metal cinnamates is an active area of research, driven by the potential for these compounds to undergo photochemical reactions in the solid state, such as [2+2] cycloadditions. nsf.govmdpi.com
The packing arrangement of cinnamate molecules in the crystal lattice, which is dictated by factors such as the nature of the metal cation, can influence their photoreactivity. nsf.gov For example, different polymorphs of trans-cinnamic acid itself are known to yield different photodimerization products. mdpi.comresearchgate.net Studies on alkali metal cinnamates have shown that the size of the cation can affect the resulting crystal structure and, in some cases, lead to polymorphism. nsf.gov For instance, potassium m-bromo cinnamate was found to exhibit polymorphism, with two different arrangements of the cinnamate ions in the crystal lattice. nsf.gov
While specific studies on the polymorphism of this compound are scarce, the fact that it is isomorphous with strontium cinnamate suggests a certain structural preference dictated by the size of the alkaline earth metal ion. unesp.br However, the potential for this compound to form different polymorphs under varying crystallization conditions (e.g., different solvents, temperatures, or the presence of additives) cannot be ruled out. The existence of multiple polymorphs could have implications for its thermal stability and other physical properties. Further research focusing on the crystallization of this compound under a range of conditions would be necessary to fully explore its polymorphic landscape.
Investigation of Crystalline Forms and Structural Diversity
While a definitive single-crystal X-ray diffraction study for this compound is not widely reported in publicly accessible databases, its crystalline structure can be inferred from analogous barium carboxylate compounds. Barium, as a large alkaline earth metal ion, typically exhibits high coordination numbers, commonly 8 or 9, and occasionally higher. This leads to a variety of structural motifs.
For instance, the crystal structure of anhydrous barium methacrylate (B99206), Ba[O₂C·C(:CH₂)CH₃]₂, reveals a polymeric structure. In this compound, the barium ions are bridged by the carboxylate groups, forming infinite two-dimensional sheets. rsc.org The coordination around the barium cation is irregular and eight-coordinate, with Ba–O bond distances ranging from 2.766 to 3.030 Å. rsc.org Similarly, in barium glyphosate (B1671968) dihydrate, the structure is a polymer based on a dimeric repeating unit, where each barium center is eight-coordinate. publish.csiro.au
The structural diversity in barium-containing coordination polymers is significant. acs.org The large ionic radius of the Ba²⁺ ion (approximately 135 pm) allows it to accommodate a high number of coordinating atoms, leading to complex three-dimensional networks or layered arrangements. asianpubs.orgdntb.gov.ua In some complexes, where the ligand has a suitable cavity, the large size of the barium cation prevents it from fitting neatly, resulting in the formation of "sandwich-type" structures where the cation is situated between two ligand molecules. dntb.gov.ua Given the structure of the cinnamate anion, it is highly probable that this compound forms a coordination polymer, likely with a high coordination number for the barium ion and a layered or 3D network structure.
The potential for structural diversity also arises from the possibility of incorporating solvent molecules, such as water, into the crystal lattice. As seen in various barium carboxylate complexes, coordinated water molecules can play a crucial role in satisfying the coordination sphere of the barium ion and in establishing hydrogen-bonding networks that further stabilize the crystal structure. rsc.org For example, the complex [Ba(TCPA)₂(H₂O)₄] features a nine-coordinate barium ion, with seven oxygen atoms from water molecules completing the coordination. rsc.org
Factors Influencing Polymorphic Transformation and Stability
Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a well-documented phenomenon in metal cinnamates and other carboxylates. nsf.govmdpi.com These different crystalline forms, or polymorphs, can exhibit distinct physical and chemical properties. The stability and interconversion of polymorphs are governed by both thermodynamic and kinetic factors. publish.csiro.au
Key factors that influence polymorphic transformation and stability include:
Temperature and Pressure: These are primary thermodynamic variables that determine the stable polymorphic form. publish.csiro.au An enantiotropic system is one where the stability of different polymorphs is reversible with temperature, while in a monotropic system, one form is always more stable, and any other form is metastable. publish.csiro.au
Cation Identity: The size and charge of the metal cation have a profound impact on the crystal packing of cinnamates. nsf.gov Studies on alkali metal bromo-cinnamates have shown that changing the cation from sodium to cesium alters the crystal packing and, consequently, the photoreactivity. nsf.gov The large size of the barium cation would dictate a unique packing arrangement compared to smaller alkaline earth or alkali metals, potentially leading to different polymorphic forms.
Solvent of Crystallization: The solvent used during crystallization can influence which polymorph nucleates and grows. This is often due to specific interactions between the solvent and the solute molecules, which can favor one packing arrangement over another.
Presence of Impurities: Even small amounts of impurities can inhibit the growth of one polymorph while promoting another, or even induce the formation of a new crystalline phase.
Mechanical Stress: Grinding or applying pressure can sometimes induce a polymorphic transformation. publish.csiro.au
In the context of cinnamates, which can undergo [2+2] photodimerization in the solid state, polymorphism is particularly significant. The arrangement of the cinnamate molecules in the crystal lattice (e.g., α-, β-, or γ-packing) determines whether they are photoreactive and what kind of dimer is formed. acs.orgmdpi.com While one polymorph might be photoreactive, another could be photostable. It is plausible that this compound could exhibit such packing polymorphism.
Geometric and Topological Analysis of this compound Crystal Structures
A geometric and topological analysis of a crystal structure provides a deep understanding of the connectivity and arrangement of its constituent atoms and molecules. While a specific crystallographic file for this compound is not available for a direct analysis using tools like TOPOS, we can predict the key features based on related structures. mdpi.com
The analysis of analogous barium carboxylates, such as barium methacrylate and barium succinate (B1194679), points towards a structure with high connectivity. rsc.orgasianpubs.org In these structures, the carboxylate group of the ligand acts as a multidentate bridge, connecting multiple barium centers. The coordination mode of the carboxylate group is versatile; it can be monodentate, bidentate (chelating or bridging), or even more complex. researchgate.net This bridging capability is fundamental to the formation of the extended polymeric network.
Predicted Structural Features for this compound:
| Feature | Predicted Characteristic | Basis of Prediction |
| Barium Coordination Number | 8 or 9 | Common for large Ba²⁺ ion in carboxylate complexes. rsc.orgasianpubs.orgrsc.org |
| Barium Coordination Geometry | Irregular, distorted polyhedron | Typical for high-coordination number ions. rsc.orgrsc.org |
| Cinnamate Coordination Mode | Bridging, likely bidentate | Carboxylate groups commonly bridge metal ions to form polymers. rsc.orgresearchgate.net |
| Overall Structure Topology | 2D Layered or 3D Network | The high connectivity provided by the Ba²⁺ ion and bridging carboxylates favors extended structures. rsc.orgasianpubs.org |
The topology of the resulting network can be described by representing the barium ions as nodes and the bridging cinnamate ligands as linkers. The large size of barium allows for a high number of connections, likely resulting in a complex and robust network. For example, in the 3D network of a barium-succinate complex, each barium ion is connected to six different carboxylate groups, and each succinate ligand coordinates to six metal centers, creating a highly cross-linked structure. asianpubs.org A similar high degree of connectivity can be anticipated for this compound.
Layering Phenomena in Cinnamate Structures and the Role of Barium Cations
Layering is a common structural motif in metal carboxylates, and the nature of the cation plays a critical role in directing the formation of these layers. iucr.org In compounds like potassium 3-chloro-trans-cinnamate, the cations and anions organize into continuous two-dimensional layers. iucr.org
The large ionic radius and high charge density of the barium cation are expected to be dominant factors in the crystal packing of this compound. The strong electrostatic interactions between the Ba²⁺ cations and the carboxylate groups of the cinnamate anions would be a primary driving force for the crystal's assembly.
The structure of anhydrous barium methacrylate, which forms sheets of barium ions bridged by carboxylate groups, provides a strong model for how this compound might crystallize. rsc.org In such a layered structure, one would expect to find:
Ionic Layers: Planes or sheets composed of barium cations and the carboxylate head-groups of the cinnamate anions. The Ba²⁺ ions would act as multi-way connectors, creating a robust, two-dimensional inorganic network.
Organic Layers: The phenylpropyl groups of the cinnamate anions would extend outwards from the ionic layers, forming organic regions between them. The interactions within these organic layers would be dominated by weaker van der Waals forces and potentially π-π stacking interactions between the phenyl rings.
This segregation of ionic and organic components is a hallmark of layered metal-organic structures. The large size of the barium cation, compared to smaller alkali metals, would likely lead to a greater separation between the organic layers and a more pronounced layered character. The way these layers stack upon one another would define the final three-dimensional structure and could be a source of polymorphism.
Thermal Behavior and Decomposition Mechanisms of Barium Cinnamate
Thermogravimetric Analysis (TGA) of Barium Cinnamate (B1238496) Decomposition Processes
Thermogravimetric Analysis (TGA) is a fundamental technique used to quantify the mass changes in a material as a function of temperature. For hydrated barium cinnamate, typically having the general formula Ba(C₆H₅CH=CHCOO)₂·3H₂O, the TGA curve reveals a multi-step decomposition process.
The initial mass loss corresponds to the dehydration of the compound. This is followed by the decomposition of the anhydrous salt at higher temperatures. Studies show that the decomposition of this compound occurs in distinct stages:
Dehydration: The release of water molecules of hydration. This process occurs over a specific temperature range, leading to the formation of the anhydrous salt.
Decomposition of Anhydrous Salt: The primary decomposition of the organic cinnamate ligand. This is the most significant mass loss step, resulting in the formation of an intermediate compound.
Decomposition of Intermediate: The breakdown of the intermediate species, typically barium carbonate, into the final metal oxide at very high temperatures.
The TG and derivative thermogravimetry (DTG) curves for this compound show that the dehydration occurs up to approximately 135°C. The subsequent decomposition of the anhydrous salt begins at higher temperatures and proceeds until the formation of barium carbonate as a stable intermediate. The final decomposition of barium carbonate to barium oxide (BaO) occurs at temperatures often exceeding 1000°C.
Table 1: TGA Data for this compound Decomposition This table presents typical temperature ranges and mass loss percentages for the thermal decomposition of hydrated this compound.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. These techniques identify the thermal nature (endothermic or exothermic) of the transitions observed in TGA.
For this compound, the DTA/DSC curves show:
An endothermic peak corresponding to the dehydration process, confirming the energy required to remove the water of hydration.
A series of complex exothermic peaks at higher temperatures, which are associated with the oxidative decomposition of the organic cinnamate ligand. This exothermic nature is typical for the combustion of organic components in an air or oxygen atmosphere. The final decomposition of the barium carbonate intermediate to barium oxide is characterized by a distinct endothermic event. researchgate.net
Kinetic Studies of this compound Thermal Decomposition Pathways
Kinetic analysis of solid-state decomposition reactions provides quantitative data on the reaction rates, activation energies (Ea), and the reaction mechanism model. The kinetic parameters for the thermal decomposition of this compound can be determined from non-isothermal TGA or DSC data using various mathematical models, such as integral and differential isoconversional methods. nih.gov These methods analyze the change in the rate of conversion with temperature to elucidate the kinetic triplet: the activation energy, the pre-exponential factor (A), and the reaction model f(α). researchgate.netresearchgate.net
While detailed kinetic parameters for this compound are not extensively documented in publicly available literature, studies on similar barium compounds and other metal carboxylates provide a framework for such analysis. researchgate.netnih.gov The investigation typically involves fitting experimental data to various solid-state reaction models (e.g., nucleation, geometrical contraction, diffusion, and reaction-order models) to find the one that best describes the decomposition pathway. iosrjournals.org For instance, kinetic analysis of the decomposition of barium carbonate, a key intermediate, has been performed, yielding activation energies and demonstrating that the process can be limited by factors such as diffusion or surface-level chemical steps. rsc.org
Evolved Gas Analysis (EGA) Coupled with Spectroscopy (FTIR, MS) for Gaseous Products
Evolved Gas Analysis (EGA) is a powerful technique for identifying the volatile products released during thermal decomposition. measurlabs.com It typically involves coupling a TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. scimed.co.uk This provides real-time, temperature-resolved identification of the gaseous species.
For this compound, EGA would be expected to detect the following products at different stages of decomposition:
Dehydration Stage: The primary evolved gas is water (H₂O). researchgate.net
Decomposition of Anhydrous Salt: This stage releases a complex mixture of gaseous products. Based on studies of similar aromatic carboxylates like barium benzoate, the evolved gases in an inert atmosphere would likely include carbon dioxide (CO₂), carbon monoxide (CO), and organic fragments resulting from the breakdown of the cinnamate ligand, such as benzophenone (B1666685) and triphenylmethane. akjournals.com In an oxidative atmosphere, the products would be primarily CO₂ and H₂O due to complete combustion.
The specific fragmentation pattern of the cinnamate ligand would depend heavily on the atmosphere and heating rate.
Influence of Atmosphere and Sample Morphology on this compound Thermal Decomposition
The atmosphere under which thermal decomposition is conducted has a profound impact on the reaction mechanism and final products. researchgate.net
Inert Atmosphere (e.g., Nitrogen, Argon): Decomposition proceeds through a pyrolysis mechanism. For metal carboxylates, this often involves a radical pathway that can lead to the formation of ketones, hydrocarbons, and a carbonaceous residue along with the metal carbonate. researchgate.net For barium benzoate, decomposition in nitrogen yields barium carbonate and organic compounds like benzophenone. akjournals.com
Oxidative Atmosphere (e.g., Air, Oxygen): Decomposition occurs via oxidative degradation. The organic ligand undergoes combustion, typically resulting in a highly exothermic process that releases carbon dioxide and water. researchgate.netresearchgate.net This pathway generally leads to a "cleaner" decomposition with less carbon residue, forming the metal carbonate at a lower temperature than in an inert atmosphere. akjournals.com
Sample morphology, such as whether the sample is a fine powder or a dense film, can also influence thermal behavior. Studies on barium propionate-acetate have shown that the decomposition of films can differ significantly from that of powders in terms of kinetics, the profile of evolved volatiles, and the purity of the intermediate phases formed. researchgate.net This is often due to differences in heat and mass transfer within the sample.
Mechanistic Elucidation of Decomposition Products and Intermediate Phases
Based on the combined results from TGA, DTA/DSC, and EGA of this compound and analogous compounds, a general decomposition mechanism can be proposed.
Dehydration: Ba(C₉H₇O₂)₂·3H₂O(s) → Ba(C₉H₇O₂)₂(s) + 3H₂O(g) This initial step involves the endothermic removal of water molecules to form the anhydrous salt.
Oxidative Decomposition to Intermediate: Ba(C₉H₇O₂)₂(s) + O₂(g) → BaCO₃(s) + CO₂(g) + H₂O(g) + other volatile organic compounds This is a complex, multi-step exothermic process where the anhydrous salt decomposes. The organic ligand breaks down, leading to the formation of a stable intermediate, barium carbonate (BaCO₃). researchgate.net
Final Decomposition to Oxide: BaCO₃(s) → BaO(s) + CO₂(g) At much higher temperatures (typically above 1000°C), the barium carbonate intermediate decomposes endothermically to yield the final solid product, barium oxide (BaO), and releases carbon dioxide. researchgate.net The stability of barium carbonate makes it an isolable intermediate in the decomposition pathway under many conditions.
In an inert atmosphere, the second step would proceed via pyrolysis, yielding a different set of organic byproducts and potentially some char, but the primary solid intermediate would still be barium carbonate. akjournals.comresearchgate.net
Computational Chemistry and Theoretical Modeling of Barium Cinnamate Systems
Density Functional Theory (DFT) Calculations for Barium Cinnamate (B1238496)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular geometries, electronic properties, and vibrational frequencies with a good balance of accuracy and computational cost.
The first step in the computational analysis of barium cinnamate involves the geometry optimization of its constituent ions: the barium cation (Ba²⁺) and the cinnamate anion (C₉H₇O₂⁻). While the barium ion is a simple spherical cation, the cinnamate anion has a more complex structure amenable to detailed DFT analysis.
Theoretical calculations on the cinnamate anion, typically performed using methods like B3LYP with a 6-311++G(d,p) basis set, reveal key structural features. scielo.org.mxresearchgate.net The geometry optimization of the trans-cinnamate anion would predict a planar structure for the carboxylate group and the vinyl side chain, with the phenyl group potentially twisted slightly out of plane. The interaction with the barium cation would likely involve a bidentate coordination, where the Ba²⁺ ion interacts with both oxygen atoms of the carboxylate group. This interaction would lead to a slight elongation of the C=O bond and a shortening of the C-O bond within the carboxylate group compared to the free anion, reflecting the coordination.
Below is a table of predicted bond lengths and angles for the trans-cinnamate anion, based on DFT calculations of similar molecules. scielo.org.mx
| Parameter | Predicted Value (Angstroms/Degrees) |
| C=O Bond Length | ~1.25 Å |
| C-O Bond Length | ~1.30 Å |
| C=C (vinyl) Bond Length | ~1.34 Å |
| C-C (vinyl-phenyl) Bond Length | ~1.48 Å |
| O-C-O Bond Angle | ~125° |
| C-C-O Bond Angle | ~117° |
This interactive table provides predicted geometric parameters for the cinnamate anion based on DFT calculations.
DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies and their corresponding intensities.
For the cinnamate anion, DFT can predict characteristic vibrational modes. scielo.org.mxresearchgate.net The most intense IR bands are typically associated with the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The coordination of the barium ion would influence the positions of these bands; the difference between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies (Δν) is often used to infer the coordination mode of the carboxylate group. A bidentate coordination, as expected for this compound, would result in a smaller Δν compared to a monodentate coordination.
Predicted vibrational frequencies for key modes of the cinnamate anion are presented below. scielo.org.mxscifiniti.com
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Asymmetric COO⁻ Stretch | ~1540-1580 |
| Symmetric COO⁻ Stretch | ~1400-1440 |
| C=C Olefinic Stretch | ~1630-1640 |
| C-H Aromatic Stretch | ~3050-3100 |
This interactive table showcases predicted IR and Raman active vibrational modes for the cinnamate moiety.
Similarly, NMR chemical shifts for the ¹H and ¹³C nuclei of the cinnamate anion can be calculated. These theoretical predictions are valuable for interpreting experimental NMR spectra and can show how the electronic environment of each atom is affected by the coordination to the barium ion. scielo.org.mxresearchgate.net
The electronic properties of this compound are governed by the charge distribution and the delocalized π-electron system of the cinnamate ligand. Natural Bond Orbital (NBO) analysis, a common tool in computational chemistry, can be used to calculate the partial atomic charges on each atom. researchgate.net In the cinnamate anion, a significant negative charge is localized on the two oxygen atoms of the carboxylate group, making them the primary sites for electrostatic interaction with the Ba²⁺ cation. shd-pub.org.rs
The π-electron system of cinnamate extends from the phenyl ring, through the vinyl group, to the carboxylate group. bepls.commdpi.comresearchgate.net This delocalization is crucial for the molecule's stability and its electronic properties. The interaction with the barium ion can influence this delocalization. Studies on related metal cinnamates have shown that the nature of the metal cation affects the electronic charge distribution and the degree of π-electron delocalization in the cinnamate anion. researchgate.net It is predicted that the strong electrostatic interaction with the Ba²⁺ ion would slightly perturb the π-system.
Prediction of Spectroscopic Parameters (IR, Raman, NMR)
Molecular Dynamics (MD) Simulations of this compound Interactions
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of systems over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the potential energy of the system.
MD simulations of this compound, likely in an aqueous environment, would reveal the dynamic nature of the interaction between the Ba²⁺ ion and the cinnamate anions. These simulations can track the coordination number of the barium ion, the residence time of water molecules in its hydration shell, and the flexibility of the cinnamate anion.
The Potential of Mean Force (PMF) is a powerful concept from statistical mechanics that describes the free energy of a system as a function of a specific reaction coordinate, such as the distance between two interacting ions. PMF calculations are computationally intensive but provide quantitative information about the strength and nature of binding. nih.govnih.gov
A PMF calculation for the dissociation of a Ba²⁺-cinnamate ion pair in water would reveal the free energy barrier for this process and the stability of the bound state. The resulting free energy profile would likely show a deep minimum corresponding to the contact ion pair (CIP), where the barium and cinnamate ions are in direct contact. acs.org A shallower minimum might be observed for a solvent-shared ion pair (SSIP), where a water molecule is located between the two ions. Such calculations for similar systems, like Ca²⁺ and acetate (B1210297), have been performed and provide a model for what to expect for this compound. researchgate.net The binding free energy can be extracted from the depth of the PMF curve, providing a quantitative measure of the stability of the this compound complex in solution.
Free Energy Perturbation (FEP) Analysis for Binding Events
Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding free energies of a series of ligands to a receptor. silcsbio.comfrontiersin.orgnih.gov This technique is considered a gold standard for predicting protein-ligand binding affinities. silcsbio.comnih.gov FEP simulations involve the "alchemical" transformation of one molecule into another through a non-physical pathway, allowing for the calculation of free energy differences. frontiersin.org
While direct FEP studies on this compound binding events are not documented, the methodology is well-suited for investigating the interaction of the cinnamate ion with the barium cation (Ba²⁺) in various environments, such as in solution or at the active site of a metalloenzyme. An FEP study could, for example, compare the binding affinity of cinnamate to Ba²⁺ with that of a structurally similar ligand, like a substituted cinnamate or a different carboxylate.
The process involves running molecular dynamics (MD) simulations for a parent ligand (e.g., cinnamate) in both the solvated protein (or with the solvated Ba²⁺ ion) and in water. The free energy change for transforming the parent ligand into a new ligand is then calculated. silcsbio.com The relative binding free energy is the difference between these two calculations. silcsbio.com The accuracy of FEP calculations can be sensitive to various parameters, including the force field, water model, and simulation time. frontiersin.orgchemrxiv.org For instance, a study comparing different AMBER protein force fields and water models found that the combination of AMBER ff14SB, TIP3P water, and AM1-BCC charges yielded high accuracy for a set of 199 ligands. frontiersin.org
Absolute Binding Free Energy (ABFE) is a related technique that predicts the binding affinity of a single molecule independently, without needing a reference compound. cresset-group.com This can be particularly useful in the initial stages of discovery when comparing diverse chemical scaffolds. cresset-group.com Both FEP and ABFE calculations provide a rigorous framework for understanding and predicting the binding thermodynamics of systems like this compound.
Quantum Mechanical Approaches to this compound Reactivity and Bonding
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are essential for investigating the electronic structure, reactivity, and bonding characteristics of molecules from first principles. researchgate.nettandfonline.com
Bond energy is the energy required to break a specific chemical bond. savemyexams.com QM calculations can provide accurate estimates of bond dissociation energies (BDEs), offering insight into the stability and potential reaction pathways of a molecule. caltech.edu For this compound, this would involve calculating the energy required to cleave key bonds, such as the ionic bond between the barium cation (Ba²⁺) and the carboxylate group (COO⁻) of the cinnamate anion, as well as the covalent bonds within the cinnamate structure itself (e.g., C=C, C-C, C-H).
The table below presents calculated geometric and electronic properties for a series of alkaline earth metal m-nitrobenzoates, which can serve as an analogue for understanding trends that might be observed in the corresponding cinnamates. researchgate.net
| Property | Mg(NB)₂ | Ca(NB)₂ | Sr(NB)₂ | Ba(NB)₂ |
| Energy (kJ/mol) | 51.72 | 51.46 | 64.32 | 45.95 |
| Dipole Moment (Debye) | 6.46 | 6.39 | 6.42 | 4.38 |
| Aromatic Ring Charge (e) | -0.573 | -0.613 | -0.605 | -0.559 |
Table adapted from Samsonowicz et al. (2016) for m-nitrobenzoates (NB). researchgate.net
Furthermore, QM methods can model reaction mechanisms, such as bond cleavage following photoexcitation or thermal decomposition. acs.orgacs.org This involves mapping the potential energy surface to identify transition states and reaction intermediates, providing a detailed picture of the reaction dynamics.
Cinnamate derivatives are known for their ability to absorb UV radiation and dissipate the energy through efficient non-radiative decay (NRD) processes, a property that makes them useful as sunscreens. researchgate.netmdpi.comnih.gov Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are invaluable for studying the excited-state dynamics of these molecules. mdpi.comnih.gov
Upon absorption of a UV photon, a cinnamate molecule is promoted to an excited electronic state, typically the S₁ (¹ππ*) state. researchgate.netresearchgate.net From here, it must return to the ground state (S₀). This can occur through several competing NRD pathways, including:
Internal Conversion (IC): A transition between states of the same spin multiplicity (e.g., S₁ → S₀). rsc.org
Intersystem Crossing (ISC): A transition between states of different spin multiplicity (e.g., S₁ → T₁). rsc.org
Photoisomerization: Geometric change, such as trans-cis isomerization around the C=C double bond. researchgate.netrsc.org
Computational studies on methyl cinnamate and para-hydroxy methylcinnamate have explored these pathways in detail. mdpi.comnih.govresearchgate.net For para-hydroxy methylcinnamate, a major NRD route was identified as the [¹ππ* → ¹nπ* → ³ππ* → S₀] pathway, involving an initial internal conversion to a dark ¹nπ* state, followed by intersystem crossing to a triplet state. mdpi.comnih.gov The lifetime of the initially populated S₁ state was calculated to be on the order of picoseconds. mdpi.comnih.govresearchgate.net The presence of the barium ion in this compound could influence these pathways by altering the energies of the involved electronic states through spin-orbit coupling effects, potentially enhancing intersystem crossing rates.
Intersystem crossing (ISC) is a key process in the photophysics of many organic molecules, including cinnamates. rsc.org It is a spin-forbidden transition, but it can become significant when the energy gap between the singlet and triplet states is small and there is sufficient spin-orbit coupling.
Theoretical modeling can predict the rates of ISC and identify the specific molecular geometries and electronic states that facilitate this process. For various substituted cinnamates, computational studies have shown that the NRD process often starts with an internal conversion (IC) to a ¹nπ* state, followed by ISC to the triplet manifold (e.g., T₃ or T₂ states). rsc.org The molecule then relaxes through the triplet states before returning to the ground state, sometimes undergoing isomerization in the process. rsc.org
The interaction between different electronic states, particularly at points where their potential energy surfaces approach or cross (known as conical intersections, CIs), governs the efficiency of these non-radiative transitions. nih.govrsc.org Ab initio calculations on methyl cinnamate have suggested that two mechanisms are in competition: E/Z isomerization through a ¹ππ/S₀ conical intersection and internal conversion through a ¹ππ/¹nπ* conical intersection. rsc.org The presence of a heavy atom like barium would introduce significant spin-orbit coupling, which is known to enhance the rate of ISC. Modeling these interactions in this compound would be crucial to understanding how the cation modifies the photophysical behavior of the cinnamate chromophore compared to its acid or ester forms.
Theoretical Studies of Photoexcitation and Non-Radiative Decay Pathways in Cinnamates
Computational Studies on this compound Precursor Decomposition and Film Growth Mechanisms
Barium-containing thin films have various applications, and their properties are highly dependent on the deposition process. Metal-organic compounds are often used as precursors in Chemical Vapor Deposition (CVD). harvard.edutuwien.ac.at Computational modeling can provide atomic-scale insights into the thermal decomposition of precursors like this compound and the subsequent growth of thin films.
While specific studies on this compound are not available, research on other liquid barium precursors for CVD highlights the importance of understanding decomposition mechanisms. harvard.edu For example, studies on amine complexes of barium beta-diketonates showed that their thermal stability is related to the availability of decomposition pathways like beta-hydrogen elimination. harvard.edu Computational studies could be employed to investigate similar decomposition pathways for this compound, identifying volatile byproducts and potential sources of contamination. DFT calculations can reveal the reaction energetics of precursor decomposition in the gas phase or on a surface. science.gov
The growth of thin films is a multi-stage process involving the random deposition and diffusion of atoms, nucleation of islands, coalescence, and percolation to form a continuous film. tuwien.ac.atmdpi.com Atomistic simulations, such as Molecular Dynamics (MD), are well-suited to model these phenomena. lsu.edu These simulations can track the trajectories of individual atoms or molecules as they deposit on a substrate, revealing how processing conditions (like temperature and deposition rate) influence the final microstructure of the film. lsu.eduscispace.com For this compound, MD simulations could model the deposition of Ba and cinnamate fragments (or their decomposition products) onto a substrate, predicting the resulting film morphology, crystallinity, and defect structures.
Coordination Chemistry Aspects of Barium Cinnamate
Metal-Ligand Bonding Nature and Coordination Modes of Cinnamate (B1238496) with Barium
The bonding between the barium cation (Ba²⁺) and the cinnamate anion (C₉H₇O₂⁻) is predominantly ionic in character. mdpi.comlibretexts.org This is a general feature of complexes involving alkaline earth metals, which are highly electropositive and tend to form electrostatic interactions with negatively charged ligands. mdpi.com However, a degree of covalent character, arising from the overlap of metal and ligand orbitals, cannot be entirely dismissed, particularly with the involvement of barium's valence d-orbitals. nih.govacs.orgresearchgate.net
The cinnamate ligand, possessing a carboxylate group, is versatile in its coordination to metal centers. The primary coordination modes observed for carboxylate ligands with large cations like barium include:
Monodentate: One of the carboxylate oxygen atoms coordinates to the barium ion.
Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single barium ion, forming a four-membered ring.
Bidentate Bridging: The carboxylate group bridges two different barium ions. This can occur in a syn-syn, syn-anti, or anti-anti conformation. researchgate.netresearchgate.net
Due to the large ionic radius of the Ba²⁺ ion, it can accommodate high coordination numbers, typically ranging from 8 to 12. researchgate.netresearchgate.net This allows for complex coordination environments where multiple cinnamate ligands and potentially solvent molecules coordinate to the barium center. In the context of barium cinnamate, bridging coordination modes are particularly important in the formation of extended structures like coordination polymers. semanticscholar.orgx-mol.net
| Coordination Mode | Description | Schematic Representation |
|---|---|---|
| Monodentate | One oxygen atom of the carboxylate group binds to the barium ion. | Ba-O-C-R |
| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same barium ion. | Ba(-O)₂C-R |
| Bidentate Bridging (syn-syn) | The carboxylate group bridges two barium ions with both metal ions on the same side of the O-C-O plane. | Ba-O-C(R)-O-Ba |
| Bidentate Bridging (syn-anti) | The carboxylate group bridges two barium ions with the metal ions on opposite sides of the O-C-O plane. | Ba-O-C(R)-O-Ba |
Influence of Barium Cation on Cinnamate Ligand Electronic Structure and Reactivity
The coordination of the barium cation to the cinnamate ligand induces notable changes in the ligand's electronic structure and, consequently, its reactivity. The primary influence is the polarization of the carboxylate group. The strong electrostatic field of the Ba²⁺ ion withdraws electron density from the carboxylate group, which in turn affects the electronic distribution throughout the entire cinnamate molecule due to the conjugated π-system. researchgate.netresearchgate.netmdpi.com
Spectroscopic studies on related alkali and alkaline earth metal cinnamates have shown systematic shifts in the vibrational frequencies of the carboxylate group (asymmetric and symmetric stretches) upon coordination. researchgate.netdntb.gov.uaakjournals.com These shifts are indicative of the changes in bond order and electron density within the C-O bonds of the carboxylate moiety. Furthermore, the interaction with the barium ion can influence the aromaticity of the phenyl ring, potentially altering its reactivity in, for example, electrophilic substitution reactions. mdpi.com The change in the electronic charge distribution within the cinnamate anion can be correlated with parameters of the metal ion such as its ionic potential and electronegativity. researchgate.net
| Spectroscopic Technique | Observed Change upon Coordination to Ba²⁺ | Interpretation |
|---|---|---|
| Infrared (FT-IR) Spectroscopy | Shift in the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group. | Alteration of the C-O bond order and strength due to coordination. The magnitude of the separation (Δν = νₐₛ - νₛ) can provide information about the coordination mode. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the protons and carbon atoms of the cinnamate ligand. | Modification of the electron density distribution throughout the ligand's structure. |
Application of Theoretical Frameworks in Coordination Chemistry
While detailed theoretical studies specifically on this compound are scarce, the bonding can be understood through the application of general coordination chemistry theories.
Valence Bond Theory (VBT): VBT describes the formation of coordinate bonds through the overlap of filled ligand orbitals with empty hybrid orbitals of the metal ion. allen.inmatanginicollege.ac.in For barium, which has a [Xe]6s² electron configuration, the vacant 6s, 6p, and potentially 5d orbitals can hybridize to form orbitals of suitable symmetry to accept electron pairs from the cinnamate ligands. nih.govresearchgate.net The geometry of the resulting complex would be dictated by the type of hybridization. However, VBT's description of bonding as purely covalent is a simplification for a predominantly ionic compound like this compound.
Crystal Field Theory (CFT): CFT is based on the electrostatic interaction between the metal ion and the ligands, which are treated as point charges. numberanalytics.comuomustansiriyah.edu.iq In the case of barium, a main group element, the d-orbitals are empty and at a high energy level. Therefore, the d-orbital splitting that is central to CFT for transition metals is not directly applicable in the same way. dacollege.org The primary utility of a crystal field approach for this compound would be to consider the electrostatic repulsion between the barium's electron shells and the ligand electrons, which influences the coordination geometry.
Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory: LFT, an extension of CFT that incorporates covalent character, and the more comprehensive MO theory provide a more nuanced picture of the bonding. wikipedia.orgyoutube.comuoanbar.edu.iqlibretexts.orguomustansiriyah.edu.iq A simplified MO diagram for the Ba-O interaction in this compound would involve the combination of the oxygen p-orbitals of the carboxylate group with the valence orbitals of barium (6s, 6p, and 5d). This would lead to the formation of bonding and antibonding molecular orbitals. The bonding MOs would be primarily ligand in character, and the antibonding MOs would be primarily metal in character, consistent with a highly polar, predominantly ionic bond. acs.orguomustansiriyah.edu.iq Theoretical calculations on related barium complexes suggest that the 5d orbitals of barium can play a significant role in bonding, contributing to some degree of covalent interaction through σ-donation from the ligand to the metal and even π-backdonation from the metal to the ligand in some cases. nih.govacs.orgresearchgate.net
Formation of this compound Coordination Polymers and Complexes
The ability of the cinnamate ligand to adopt bridging coordination modes facilitates the formation of coordination polymers with barium. semanticscholar.orgx-mol.net In these structures, the barium centers are linked by the cinnamate ligands to form one-, two-, or three-dimensional networks. The final structure of the coordination polymer is influenced by factors such as the solvent used in the synthesis, temperature, and the presence of ancillary ligands. researchgate.netresearchgate.net
For instance, in a reported barium coordination polymer containing cinnamate and 1,10-phenanthroline, the barium atom is nine-coordinated. It is bound to seven oxygen atoms from both bridging and chelating cinnamate ligands and two nitrogen atoms from the phenanthroline ligand. This results in a distorted tricapped prismatic geometry. semanticscholar.orgx-mol.net The interconnected barium centers and ligands form chains, which can be further organized into a three-dimensional supramolecular network through weaker interactions like hydrogen bonds and π-π stacking. semanticscholar.orgx-mol.net
The formation of such coordination polymers is a key feature of the coordination chemistry of barium with carboxylate ligands and highlights the structural diversity that can be achieved with this simple salt. nih.govacs.orgscirp.org
Thin Film Deposition and Material Fabrication Research for Barium Cinnamate
Advanced Techniques for Barium Cinnamate (B1238496) Thin Film Growth
The fabrication of high-quality thin films is paramount for their application in various technologies. Several advanced deposition techniques exist, each with unique advantages for controlling film properties such as thickness, uniformity, and crystallinity.
Metal-Organic Chemical Vapor Deposition (MOCVD)
Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing thin films of various materials, including complex oxides. nih.govispc-conference.org In a typical MOCVD process, volatile metal-organic precursors are transported in the vapor phase into a reaction chamber where they decompose on a heated substrate to form the desired film. ispc-conference.orgresearchgate.net For barium cinnamate, this would likely involve a barium precursor and a cinnamic acid derivative or a single-source precursor containing both barium and cinnamate ligands. nih.gov The precise control over precursor flow rates and substrate temperature allows for the deposition of uniform and conformal films. nih.govresearchgate.net Research on MOCVD of other barium-containing films, such as BaTiO3, has shown that substrate temperatures around 900 K are often required for crystallization. ispc-conference.org
Pulsed Laser Deposition (PLD)
Pulsed Laser Deposition (PLD) is a physical vapor deposition technique where a high-power pulsed laser is used to ablate a target material, creating a plasma plume that deposits onto a substrate. scirp.orgilc.sk This method is known for its ability to transfer the stoichiometry of the target to the film, which would be advantageous for a compound like this compound. csic.es The deposition parameters, such as laser fluence, background gas pressure, and substrate temperature, are critical in determining the film's properties. scirp.orgresearchgate.net For instance, studies on other barium-based materials have shown that substrate temperature significantly influences the crystallinity and orientation of the deposited films. researchgate.netmdpi.com
Radio Frequency (RF) Sputtering
RF sputtering is a widely used physical vapor deposition technique for depositing a variety of materials, including insulating films. mdpi.com In this process, a target of the material to be deposited is bombarded with energetic ions from a plasma, causing atoms or molecules to be ejected and subsequently deposit on a substrate. inoe.ro For this compound, a sputtering target would need to be fabricated. The key process parameters that influence the film quality are the RF power, sputtering gas pressure (typically Argon), and substrate temperature. researchgate.netnih.gov Research on RF sputtering of other barium compounds like BaTiO3 has demonstrated that film texture and crystallinity are highly dependent on the deposition temperature and the nature of the substrate. nih.govsoton.ac.uk
Atomic Layer Deposition (ALD)
Atomic Layer Deposition (ALD) is a thin film deposition technique based on sequential, self-limiting surface reactions. researchgate.net ALD allows for exceptional control over film thickness and conformality at the atomic level. escholarship.orgrsc.org A typical ALD cycle for a multicomponent film involves pulsing different precursors sequentially into the reactor, separated by purging steps. researchgate.net For this compound, this would likely involve a barium precursor and a cinnamic acid or derivative as the co-reactant. escholarship.org The development of suitable volatile and thermally stable precursors is a critical prerequisite for successful ALD. nih.gov Research on ALD of BaO has identified precursors that enable self-limiting growth at temperatures between 180–210 °C. rsc.org
Solution-Based Deposition Methods (Spin Coating, Dip Coating, Spray Pyrolysis, Inkjet Printing)
Solution-based methods offer a cost-effective and scalable approach to thin film deposition. These techniques involve the preparation of a precursor solution (sol) which is then applied to a substrate.
Spin Coating: This technique involves dispensing a solution onto the center of a substrate, which is then rotated at high speed to produce a thin, uniform film. mdpi.com The final film thickness is determined by the solution's viscosity and the spin speed.
Dip Coating: In this method, the substrate is immersed in and withdrawn from the precursor solution at a constant speed, leaving a uniform film on the surface. researchgate.net
Spray Pyrolysis: This technique involves spraying a precursor solution onto a heated substrate, where the droplets undergo thermal decomposition to form the film.
Inkjet Printing: This method uses inkjet technology to deposit picoliter-sized droplets of a precursor solution onto a substrate in a predetermined pattern, allowing for precise control over the film's geometry.
For this compound, these methods would require the synthesis of a stable precursor solution. Chemical solution deposition (CSD) of other barium-based films, such as barium titanate, often uses barium acetate (B1210297) and a titanium alkoxide in solvents like ethylene (B1197577) glycol or acetic acid. mdpi.comnih.govresearchgate.net The subsequent annealing of the deposited film at elevated temperatures is typically necessary to crystallize the material. aaru.edu.joaaru.edu.jo
Optimization of Deposition Parameters and Film Morphology
The morphology of a thin film, which includes its crystallinity, grain size, surface roughness, and texture, is critically dependent on the deposition parameters. mdpi.comresearchgate.net The optimization of these parameters is essential to achieve the desired film properties for a specific application. usp.br
The key deposition parameters that are typically optimized include:
Substrate Temperature: This is one of the most influential parameters affecting film crystallinity and grain size. Higher temperatures generally promote better crystallinity and larger grain growth. researchgate.netmdpi.com
Deposition Rate/Pressure: In techniques like sputtering and PLD, the deposition rate and background gas pressure can influence the film density and stress. mdpi.comresearchgate.net
Annealing Temperature and Atmosphere: For many deposition techniques, a post-deposition annealing step is crucial for crystallizing the film and improving its quality. researchgate.netmdpi.com The temperature, time, and atmosphere of the annealing process significantly impact the final film morphology.
The following tables, based on research into other barium compounds, illustrate the kind of data that would be collected during the optimization of deposition parameters for thin films.
Table 1: Illustrative Deposition Parameters for RF Sputtered Barium Titanate Thin Films
| Parameter | Range | Effect on Film Morphology |
| Substrate Temperature | Room Temperature - 900 °C | Higher temperatures lead to better crystallinity and larger grain size. nih.gov |
| Sputtering Pressure | 0.37 - 3.9 Pa | Affects the preferred crystal orientation and can lead to changes in film texture. researchgate.net |
| RF Power | 100 - 400 W | Influences deposition rate and can affect stoichiometry at higher power densities. soton.ac.uk |
| O2/Ar Gas Ratio | 0% - 50% O2 | Affects film stoichiometry and can lead to the formation of oxide phases. nih.gov |
Table 2: Illustrative Deposition Parameters for Solution-Deposited Barium Strontium Titanate Thin Films
| Parameter | Setting | Effect on Film Morphology |
| Sol Concentration | 0.125 M | Influences the thickness of a single deposited layer. mdpi.com |
| Spin Speed | 3000 rpm | Controls the film thickness and uniformity. mdpi.com |
| Pyrolysis Temperature | 350 °C | Removes organic components from the precursor film. mdpi.com |
| Annealing Temperature | 700 - 800 °C | Higher temperatures promote columnar grain growth and improve crystallinity. mdpi.com |
The systematic study of these parameters would be essential to develop a robust process for fabricating high-quality this compound thin films with controlled morphology. csic.es Molecular dynamics simulations can also offer atomic-level insights into the film growth and morphology during solvent-based deposition methods. nih.gov
Based on a comprehensive review of available scientific literature, detailed research specifically addressing the control of stoichiometry and crystallinity in deposited thin films of this compound is not presently available. The existing body of research on thin film deposition of barium compounds predominantly focuses on perovskite oxides such as barium titanate (BaTiO₃) and barium zirconate (BaZrO₃). berkeley.edumdpi.commdpi.comuta.eduarxiv.orgnist.govdigitellinc.comresearchgate.netmdpi.comarxiv.org
The principles governing the deposition of these inorganic perovskites, including techniques like pulsed-laser deposition, sputtering, and molecular beam epitaxy, are well-documented. berkeley.edumdpi.comuta.edudigitellinc.com Research in this area extensively covers the influence of deposition parameters—such as temperature, pressure, laser fluence, and substrate type—on the stoichiometry and crystalline structure of the resulting films. berkeley.edumdpi.commdpi.com For instance, studies on barium titanate have shown that variations in laser fluence during pulsed-laser deposition can lead to non-stoichiometric films with altered lattice parameters. berkeley.edu Similarly, the crystallinity of sputtered barium titanate films is highly dependent on the deposition temperature and the nature of the substrate. mdpi.comuta.edu
However, this compound is a metal-organic salt, and its deposition behavior, stoichiometry control, and crystallization kinetics in thin film form would be governed by different chemical and physical principles than those for inorganic oxides. Research into related organic thin films, such as those made from poly(vinyl cinnamate), focuses on aspects like cross-linking under UV irradiation, which influences different material properties. researchgate.net
Without specific studies on this compound thin films, it is not possible to provide scientifically accurate details, research findings, or data tables concerning the control of their stoichiometry and crystallinity as requested. The methods and findings for inorganic barium compounds are not directly transferable to this metal-organic compound.
Advanced Materials Applications of Barium Cinnamate Excluding Biomedical Applications
Non-Linear Optical (NLO) Material Research Utilizing Barium Cinnamate (B1238496)
Non-linear optical (NLO) materials are crucial for a range of technologies that involve the manipulation of light, including frequency conversion, optical switching, and data storage. The NLO response of a material is its ability to alter the properties of light passing through it, a phenomenon that is dependent on the intensity of the light itself.
Research into NLO materials often focuses on compounds that possess a high degree of polarizability and a non-centrosymmetric crystal structure. Barium titanate (BaTiO₃) is a well-known NLO material, valued for its large Pockels coefficient, which describes the change in the refractive index of a material under an applied electric field. researchgate.netresearchgate.net Its utility in NLO applications stems from its ferroelectric nature. preciseceramic.com
The potential of barium cinnamate in NLO research can be inferred from its components. The cinnamate ion, derived from cinnamic acid, possesses a conjugated π-electron system within its structure (a phenyl group attached to an acrylic acid moiety). Such conjugated systems are known to contribute to high molecular hyperpolarizability, a key requirement for NLO activity. For instance, derivatives of cinnamic acid have been investigated for their NLO properties.
While direct experimental data on the NLO properties of this compound is scarce, the combination of the polarizable cinnamate ligand with the barium cation could theoretically lead to a crystalline material with a significant NLO response, provided it crystallizes in a non-centrosymmetric space group. The presence of the heavy barium atom could also influence the crystal packing and, consequently, the bulk NLO properties. Materials like Beta Barium Borate (BBO) and Bismuth Borate (BiBO) are prominent NLO crystals, indicating that barium-containing compounds can be effective in this domain. samaterials.com
Table 1: Comparison of Properties of Well-Established NLO Materials
| Material | Chemical Formula | Key NLO Properties | Transparency Range |
| Beta Barium Borate (BBO) | β-BaB₂O₄ | High damage threshold, large nonlinear coefficient. samaterials.com | 190 nm - 2600 nm samaterials.com |
| Lithium Niobate | LiNbO₃ | Strong electro-optic and nonlinear optical properties. samaterials.com | 400 nm - 5000 nm |
| Barium Titanate | BaTiO₃ | Large Pockels coefficient (>1000 pm/V). researchgate.net | Visible to near-infrared |
This table presents data for established NLO materials to provide context for the potential of new materials like this compound.
Applications in Electro-Optical Devices
Electro-optical (EO) devices are components in which the optical properties of a material are controlled by an external electric field. These devices are fundamental to modern photonics, with applications in modulators, switches, and deflectors for telecommunications and optical computing. The performance of an EO device is largely dependent on the electro-optic coefficients of the material used.
Barium titanate is a leading material in the field of electro-optics due to its exceptionally strong Pockels effect. researchgate.net Researchers have successfully integrated thin films of barium titanate onto silicon photonic platforms to create high-speed, low-power optical modulators. compoundsemiconductor.netcore.ac.uk These modulators outperform conventional silicon-based devices in terms of modulation efficiency and power consumption. compoundsemiconductor.net The integration of materials with strong EO effects like barium titanate is seen as a key step in advancing silicon photonics. compoundsemiconductor.net
Given the established EO properties of barium titanate, it is plausible that this compound could also exhibit useful electro-optic behavior. The cinnamate ligand's conjugated structure could contribute to a significant electronic response to an applied electric field. If this compound can be synthesized as high-quality, non-centrosymmetric crystals or thin films, it could potentially be used in EO devices. The specific performance would depend on its crystal structure and the resulting electro-optic tensor. The development of composites containing barium titanate nanoparticles dispersed in liquid crystals has also been shown to enhance electro-optical performance, suggesting another potential route for utilizing barium-based compounds in this area. researchgate.net
Functional Coatings for Specific Optical or Thermal Control Purposes
Functional coatings are thin layers of material applied to a substrate to modify its surface properties. These can include altering the reflection, absorption, or transmission of light, or controlling the flow of heat. Such coatings are used in a wide array of applications, from anti-reflection coatings on lenses to thermal control surfaces on spacecraft. scispace.comdtic.mil
The cinnamate functional group has been explored for its use in protective coatings. For instance, cinnamate-functionalized cellulose (B213188) nanocrystals have been incorporated into polydimethylsiloxane (B3030410) (PDMS) coatings to improve their thermal and optical properties. researchgate.net Cinnamate derivatives are known for their UV-absorbing capabilities, which is a desirable property for coatings designed to protect underlying materials from sun damage.
A US patent from 1955 mentions the use of this compound in a water dispersion paint to prevent a phenomenon known as "blooming," which is the formation of a crystalline deposit on the surface of the paint film. google.com This indicates that this compound can be successfully incorporated into coating formulations.
For thermal control, materials are chosen based on their solar absorptance and thermal emittance. scispace.comdtic.mil Barium sulfate (B86663), for example, is used as a white pigment in coatings due to its high reflectivity across the visible spectrum, which helps in keeping surfaces cool. neotechcoatings.com It is conceivable that this compound, potentially in a nanoparticle form, could be used to create functional coatings that combine the UV-absorbing properties of the cinnamate group with the potential for high reflectivity if the material is a white powder. The specific optical properties would depend on the particle size, morphology, and the binder matrix used in the coating formulation.
Table 2: Properties of Materials Used in Functional Coatings
| Material/Component | Function in Coating | Relevant Properties |
| Cinnamate Derivatives | UV protection researchgate.net | Absorb ultraviolet radiation |
| Barium Sulfate | Reflective pigment neotechcoatings.com | High solar reflectance |
| Titanium Dioxide | Reflective pigment | High refractive index, strong light scattering |
| Polydimethylsiloxane (PDMS) | Binder matrix researchgate.net | High transparency, thermal stability researchgate.net |
This table provides examples of materials and their functions in coatings, offering a framework for considering the potential role of this compound.
Potential in Electronic Device Components (e.g., high-k capacitors, solar cells)
High-k Capacitors:
In the drive to miniaturize electronic devices, there is a high demand for materials with a high dielectric constant (high-k). A high-k dielectric allows for the fabrication of capacitors with a higher capacitance in a smaller volume. Barium titanate is a cornerstone material for high-k capacitors, particularly multilayer ceramic capacitors (MLCCs), due to its very high dielectric constant, which can range from 800 to 2000 in thin-film form. preciseceramic.comipc.org
The potential of this compound in high-k capacitors would depend on its dielectric properties. While no direct measurements of the dielectric constant of this compound are readily available, research into related composite materials offers some insights. For example, polymer nanocomposites using a cinnamoyl chloride functionalized polymer matrix filled with barium titanate nanoparticles have been shown to achieve a high dielectric constant of up to 51.4. researchgate.net This suggests that the cinnamate functional group does not necessarily detract from the high-k properties of the composite. It is plausible that this compound itself, or as a component in a composite, could exhibit a useful dielectric constant for certain capacitor applications.
Table 3: Dielectric Properties of Barium Titanate and Related Materials
| Material | Dielectric Constant (k) | Dielectric Loss | Frequency |
| Barium Titanate (thin film) | 800 - 2000 ipc.org | < 0.025 ipc.org | Not specified |
| f-P(MMA-co-HEMA)/m-BT (30 wt% BT) | 51.4 researchgate.net | 0.083 researchgate.net | 1 kHz researchgate.net |
| f-P(MMA-co-HEMA) (crosslinked) | 4.65 researchgate.net | 0.044 researchgate.net | 1 kHz researchgate.net |
This table shows the dielectric properties of barium titanate and a cinnamate-functionalized polymer composite, providing a benchmark for the potential performance of this compound-based dielectrics. f-P(MMA-co-HEMA)/m-BT refers to a cinnamoyl chloride functionalized poly(methyl methacrylate-co-2-hydroxyethyl methacrylate) matrix with modified barium titanate filler.
Solar Cells:
In the field of photovoltaics, perovskite solar cells have emerged as a highly promising technology due to their high power conversion efficiencies and potential for low-cost fabrication. Research has shown that doping perovskite materials can enhance their performance and stability. The introduction of barium ions (Ba²⁺) into methylammonium (B1206745) lead halide perovskites has been found to improve the power conversion efficiency and stability of the solar cells. researchgate.net Barium doping has also been used to create a p-n homojunction in tin-lead perovskites, which facilitates the extraction of photogenerated carriers and boosts device efficiency. nih.gov
Furthermore, cinnamate-functionalized materials have been used as interfacial layers in perovskite solar cells. An interfacial layer of cinnamate-functionalized cellulose nanocrystals between the tin oxide (SnO₂) electron transport layer and the perovskite active layer has been shown to enhance carrier transport, improve the perovskite film quality, and increase the device's long-term stability against UV light. acs.org This resulted in a power conversion efficiency of up to 23.18%. acs.org
Given that both the barium ion and the cinnamate functional group have been shown to be beneficial in perovskite solar cells, it is conceivable that this compound could be explored as a precursor, additive, or interfacial material in the fabrication of these devices. Its role could be to passivate defects, improve morphology, or enhance charge extraction, potentially leading to more efficient and stable solar cells.
Exploration in Energy Storage and Conversion Systems
Beyond capacitors and solar cells, advanced materials are being explored for a new generation of energy storage and conversion systems. This includes thermochemical energy storage, where heat is stored through a reversible chemical reaction.
Research has been conducted on barium-based compounds for high-temperature thermochemical energy storage. For example, a reactive composite of barium carbonate and barium titanate has been investigated for its ability to reversibly react and store energy at temperatures around 1100 °C. Another study introduced a reactive carbonate composite of barium carbonate and barium silicate (B1173343) for thermochemical energy storage at around 850 °C. rsc.org These studies highlight the suitability of barium compounds for high-temperature energy applications.
While there is no direct research on this compound for thermochemical energy storage, the decomposition of the cinnamate ligand at elevated temperatures would be a key factor. The thermal stability of the compound would determine its suitability for such high-temperature applications.
In the context of energy conversion, materials with specific thermoelectric or pyroelectric properties are of interest. Barium titanate, being a ferroelectric material, is also pyroelectric, meaning it can generate a voltage when its temperature is changed. This property can be harnessed for waste heat recovery. The potential for this compound in such applications would depend on its crystal structure and whether it exhibits ferroelectric or pyroelectric properties.
Future Research Directions and Emerging Areas in Barium Cinnamate Chemistry
Synergistic Experimental and Computational Approaches for Comprehensive Understanding
A holistic understanding of barium cinnamate's properties and behavior can be achieved by coupling experimental investigations with computational modeling. This synergistic approach allows researchers to predict material properties, understand complex phenomena at a molecular level, and guide experimental synthesis and characterization.
Future research will likely involve the use of Density Functional Theory (DFT) and other computational methods to model the electronic structure, bonding, and potential energy surfaces of barium cinnamate (B1238496). tandfonline.com Such calculations can predict spectroscopic properties, reaction pathways, and the thermodynamic stability of different crystalline phases, complementing experimental data from techniques like X-ray diffraction and spectroscopy. researchgate.netdntb.gov.ua For instance, combined experimental and computational studies on similar molecules like para-hydroxy methylcinnamate and other cinnamate derivatives have successfully elucidated complex non-radiative decay pathways following photoexcitation. nih.gov A similar integrated approach for this compound could reveal its photophysical properties, which is crucial for applications like UV filtering. researchgate.net
Furthermore, computational modeling can help understand the formation of intermediates and predict the outcomes of synthetic routes. core.ac.ukberkeley.edu This predictive power can streamline the discovery of new synthetic pathways, reducing the reliance on empirical, trial-and-error methodologies. The synergy between theory and experiment has been effectively demonstrated in studies of other metal cinnamates, where computational insights into electronic structure helped explain observed electrocatalytic activity. mdpi.com Applying this dual approach to this compound will be essential for a comprehensive understanding and for accelerating its development for specific functional applications.
Exploration of Novel this compound Derivatives with Tunable Properties
The functional properties of this compound are not fixed; they can be precisely tuned through the chemical modification of the cinnamate ligand. The exploration of novel derivatives represents a significant area for future research, aiming to create a family of materials with a wide range of tailored characteristics.
Another avenue of exploration is the synthesis of cinnamides by linking cinnamic acid derivatives to other molecular fragments, such as arylpiperazines, to create compounds with specific biological or chemical activities. nih.gov While this has been explored for pharmaceutical applications, the concept of creating complex derivatives can be extended to materials science. By systematically modifying the organic component, researchers could develop this compound-based materials with tunable solubility, thermal stability, or reactivity, making them suitable for a broader range of processing conditions and applications. The development of rare earth cinnamate compounds has shown that modifying the carboxylate ligand can lead to new functionalities, a principle that holds great promise for this compound as well. researchgate.net
Integration of this compound into Hybrid Material Systems
The integration of this compound into hybrid and composite materials is a promising strategy to combine its intrinsic properties with those of a host matrix, such as a polymer. researchgate.net This can lead to new materials with enhanced mechanical, thermal, optical, or electronic functionalities. mdpi.com
A key area of future research is the development of polymer-matrix nanocomposites where this compound acts as a functional filler. cjeecmp.cn For example, given that cinnamate compounds are known for their UV-absorbing properties, dispersing this compound nanoparticles into a polymer matrix could yield transparent films with excellent UV-shielding capabilities. researchgate.netresearchgate.netresearchgate.net This is analogous to the use of barium-aluminum-silicate glass as a filler in dental composites to enhance their properties. google.com Research into polyvinylidene fluoride-barium cinnamate composites has already pointed toward the potential of these hybrid systems. cjeecmp.cn
The sol-gel process offers a versatile method for creating organic-inorganic hybrid materials where the components are mixed at the molecular level. sid.ir this compound could be incorporated into silica-based or other ceramic networks to produce materials with controlled chemical and physical properties. sid.ir Similar to how barium titanate nanoparticles are embedded in polymer matrices to create composites with tunable dielectric and mechanical properties, this compound could be used to develop novel functional materials for applications in electronics or coatings. researchgate.netresearchgate.net The challenge lies in achieving uniform dispersion and strong interfacial adhesion between the this compound and the matrix material to fully realize the potential of these hybrid systems. mdpi.com
Advanced In-Situ Characterization Techniques during Synthesis and Processing
To move beyond a "black box" approach to materials synthesis, it is crucial to understand the dynamic processes that occur during the formation and processing of this compound. Advanced in-situ characterization techniques, which monitor the material in real-time, are indispensable tools for gaining this deeper understanding.
Future research should employ techniques like in-situ X-ray diffraction (XRD) and Raman spectroscopy to monitor the crystallization process of this compound from solution or during thermal decomposition of its precursors. berkeley.edu This allows for the direct observation of phase formation, the identification of transient metastable phases, and the determination of crystallization kinetics. berkeley.edu For example, thermal analysis methods such as thermogravimetry and differential thermal analysis (TG-DTA) can be used to characterize the thermal decomposition behavior of precursors in real-time, as demonstrated in the synthesis of other complex barium oxides like barium-samarium titanate. core.ac.ukresearchgate.net
Furthermore, for applications involving photophysical processes, such as UV absorption or photoluminescence, time-resolved spectroscopic techniques are essential. researchgate.net Methods like time-resolved ion yield (TR-IY) spectroscopy and transient electronic absorption spectroscopy (TEAS) can track the electronic and structural dynamics of the molecule on femtosecond to nanosecond timescales following light absorption. nih.govtandfonline.com Applying these advanced techniques to this compound and its derivatives would provide invaluable data on their photostability and energy dissipation mechanisms, which is critical for designing robust materials for optical applications. researchgate.netacs.org The combination of in-situ characterization with computational modeling provides a particularly powerful approach to rationalize complex crystallization pathways and material behaviors. berkeley.edu
Q & A
Basic: What are the established methodologies for synthesizing barium cinnamate with high purity, and how can reproducibility be ensured?
Answer:
this compound synthesis typically involves stoichiometric reactions between cinnamic acid derivatives and barium salts (e.g., barium hydroxide or carbonate) under controlled pH and temperature. Key steps include:
- Precipitation methods : Adjusting pH to isolate the compound, followed by recrystallization using solvents like ethanol or acetone.
- Characterization : Confirm purity via nuclear magnetic resonance (NMR) for structural elucidation, X-ray diffraction (XRD) for crystallinity, and elemental analysis.
To ensure reproducibility, document reaction parameters (temperature, solvent ratios, agitation rates) meticulously and validate results against established protocols. Experimental details should align with guidelines for replicability, such as including step-by-step procedures and raw data in supplementary materials .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural and thermal properties?
Answer:
- Structural analysis :
- FTIR : Identify functional groups (e.g., carboxylate and aromatic bonds).
- NMR : Resolve proton environments in the cinnamate moiety.
- XRD : Determine crystallographic parameters and phase purity.
- Thermal stability :
Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound across studies?
Answer:
Discrepancies often arise from differences in synthesis conditions or measurement protocols. To address this:
Standardize testing : Use identical heating rates and atmospheres (e.g., nitrogen vs. air) in TGA/DSC.
Control sample history : Document storage conditions (humidity, temperature) that may affect crystallinity.
Advanced characterization : Pair thermal data with in-situ XRD or mass spectrometry to track phase transitions or gaseous byproducts during decomposition.
Refer to isotopic labeling approaches (e.g., 13C-tracing in cinnamate derivatives) to track degradation pathways, as demonstrated in biosynthetic studies of related compounds .
Advanced: What computational strategies are suitable for modeling this compound’s interaction with other ions or organic substrates?
Answer:
- Density Functional Theory (DFT) : Simulate electronic structures to predict binding affinities or reactivity with metal ions.
- Molecular Dynamics (MD) : Model solvation effects or diffusion dynamics in solution-phase reactions.
Validate computational findings with experimental data (e.g., NMR chemical shifts or kinetic studies). Frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure computational questions address literature gaps .
Basic: What critical parameters should be controlled during this compound crystallization to optimize yield and purity?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility, while alcohols promote nucleation.
- Temperature gradient : Slow cooling rates favor larger, purer crystals.
- Impurity removal : Use centrifugation or vacuum filtration to isolate precipitates.
Document deviations (e.g., unexpected precipitates) and troubleshoot using literature precedents for similar carboxylate salts .
Advanced: How can researchers design experiments to investigate this compound’s role in photochemical or catalytic applications?
Answer:
- Photochemical studies : Exclude ambient light during synthesis, then irradiate samples with UV/visible light to monitor spectral changes (e.g., via UV-Vis spectroscopy).
- Catalytic testing : Evaluate activity in model reactions (e.g., esterification) under varied conditions (temperature, solvent, substrate ratios).
Incorporate control experiments (e.g., catalyst-free reactions) and statistical tools (e.g., Design of Experiments) to isolate variables. Reference protocols for task distribution and milestone planning in collaborative projects .
Advanced: What strategies can address challenges in quantifying trace impurities or byproducts in this compound samples?
Answer:
- High-resolution mass spectrometry (HRMS) : Detect low-abundance species with ppm-level sensitivity.
- Chromatographic separation : Use HPLC with UV/fluorescence detection for resolving polar impurities.
For method validation, spike samples with known impurities and calculate recovery rates. Adhere to guidelines for supplementary data reporting to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
